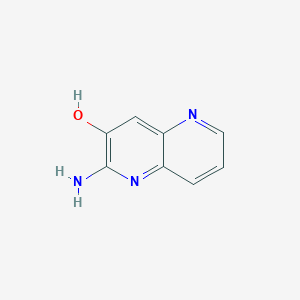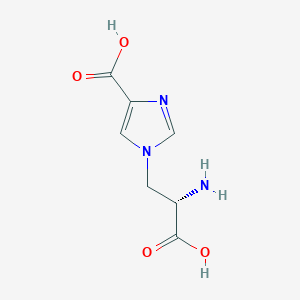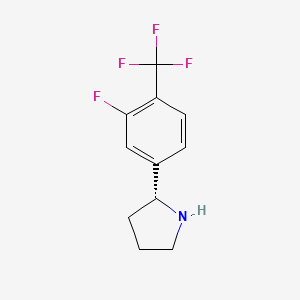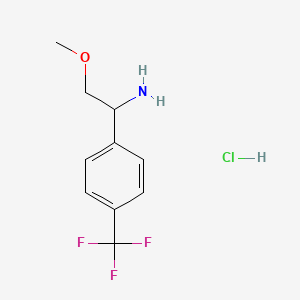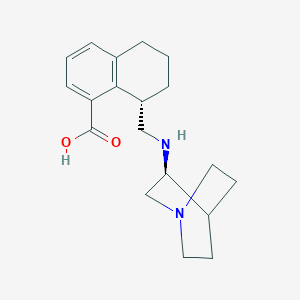
(S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a quinuclidine moiety linked to a tetrahydronaphthalene structure, which is further functionalized with a carboxylic acid group. The stereochemistry of the compound is defined by the (S)-configuration at both the quinuclidine and tetrahydronaphthalene centers, which can influence its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Quinuclidine Moiety: The quinuclidine ring can be synthesized through a series of cyclization reactions involving amines and aldehydes under acidic conditions.
Attachment to Tetrahydronaphthalene: The quinuclidine derivative is then coupled with a tetrahydronaphthalene precursor using a nucleophilic substitution reaction.
Introduction of the Carboxylic Acid Group: The final step involves the oxidation of a suitable intermediate to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The amino group in the quinuclidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The quinuclidine moiety can bind to receptors or enzymes, modulating their activity. The tetrahydronaphthalene structure may facilitate the compound’s binding affinity and specificity. Pathways involved in its action include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylcyclohexane: A simpler cyclic compound with different functional groups.
Lemon Balm (Melissa officinalis): Contains rosmarinic acid, which has antioxidant properties.
Thermal Grizzly Aeronaut: A thermal compound with distinct chemical properties.
Uniqueness
(S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties not found in simpler or structurally different compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H26N2O2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(8S)-8-[[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C19H26N2O2/c22-19(23)16-6-2-4-14-3-1-5-15(18(14)16)11-20-17-12-21-9-7-13(17)8-10-21/h2,4,6,13,15,17,20H,1,3,5,7-12H2,(H,22,23)/t15-,17-/m1/s1 |
Clé InChI |
GIIYMZHZCASHNL-NVXWUHKLSA-N |
SMILES isomérique |
C1C[C@@H](C2=C(C1)C=CC=C2C(=O)O)CN[C@@H]3CN4CCC3CC4 |
SMILES canonique |
C1CC(C2=C(C1)C=CC=C2C(=O)O)CNC3CN4CCC3CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


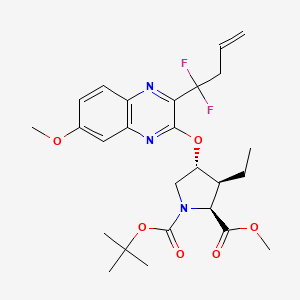
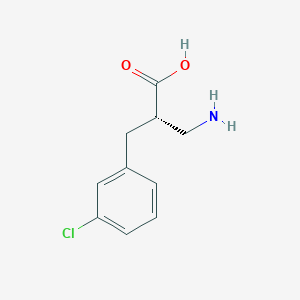
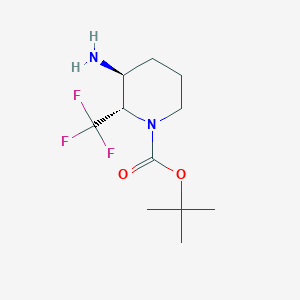
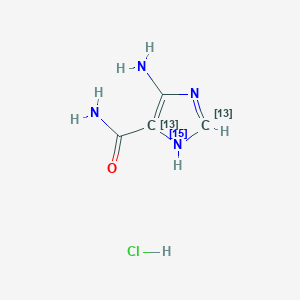
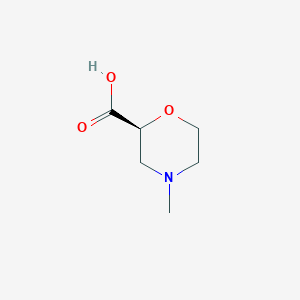

![2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944255.png)
